molecular formula C12H17N2O7P B5083961 [Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate

[Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate

Cat. No.: B5083961
M. Wt: 332.25 g/mol
InChI Key: AZUCIFQBAURMGE-UHFFFAOYSA-N
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Description

[Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a diethoxyphosphoryl group, a nitrophenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with diethoxyphosphoryl methylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at a temperature range of 10-40°C with constant stirring for 1-2 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

[Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Bases like triethylamine and solvents like tetrahydrofuran are commonly used.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

[Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of various organic compounds, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of [Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate is unique due to the presence of both diethoxyphosphoryl and carbamate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N2O7P/c1-3-19-22(18,20-4-2)11(21-12(13)15)9-5-7-10(8-6-9)14(16)17/h5-8,11H,3-4H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUCIFQBAURMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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